1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-
Description
The compound 1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- (CAS: 648904-85-2, molecular formula: C₁₃H₁₈BFO₄S) is a boronic ester featuring a fluorinated phenyl ring substituted with a methylsulfonylmethyl group. Its structure comprises a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) backbone, which enhances stability and facilitates applications in Suzuki-Miyaura cross-coupling reactions . The fluorine atom at the 3-position and the methylsulfonylmethyl group at the 4-position introduce strong electron-withdrawing effects, modulating the electronic environment of the boron center and influencing reactivity in organometallic transformations . This compound is of interest in pharmaceutical research, particularly for constructing complex aryl frameworks via coupling reactions .
Properties
IUPAC Name |
2-[3-fluoro-4-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(12(16)8-11)9-21(5,17)18/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQJXELCMSDSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CS(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Aryl Halides
Miyaura borylation employs bis(pinacolato)diboron (B$$2$$pin$$2$$) or pinacolborane (HBpin) with palladium catalysts to convert aryl halides into boronic esters. For the target compound, the protocol adapts as follows:
Procedure :
- Substrate : 3-Fluoro-4-[(methylsulfonyl)methyl]bromobenzene (1.0 equiv).
- Catalyst : PdCl$$2$$(dppf)·CH$$2$$Cl$$_2$$ (1 mol%).
- Base : N-Methylmorpholine (1.1 equiv).
- Solvent : Dioxane or toluene (0.2 M).
- Conditions : Stirred at 80°C under argon for 24 hours.
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by transmetallation with HBpin to install the boronic ester. The electron-withdrawing methylsulfonyl group enhances electrophilicity at the boron-binding site, favoring regioselectivity.
Yield Optimization :
- Temperature : Elevated temperatures (80–100°C) improve conversion but risk decomposing the sulfonyl group.
- Catalyst Loading : Reducing Pd to 0.5 mol% decreases costs but extends reaction time.
Purification :
Boronic Acid Protection with Pinacol
This two-step method first synthesizes the boronic acid, followed by esterification with pinacol.
Step 1: Synthesis of [3-Fluoro-4-[(Methylsulfonyl)methyl]phenyl]boronic Acid
- Substrate : 3-Fluoro-4-[(methylsulfonyl)methyl]phenyllithium (generated via lithium-halogen exchange).
- Reagent : Trimethyl borate (3.0 equiv).
- Conditions : –78°C in THF, quenched with HCl.
Step 2: Pinacol Protection
- Reagents : Pinacol (1.05 equiv), MgSO$$_4$$ (1.0 equiv).
- Solvent : Dichloromethane (0.2 M).
- Conditions : Stirred at room temperature for 16 hours under argon.
Workup :
Direct C-H Borylation
While less explored for this substrate, Ir-catalyzed C–H borylation offers a step-economical route.
Procedure :
- Catalyst : [Ir(OMe)(COD)]$$_2$$ (2 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine ligand.
- Solvent : Cyclohexane (0.1 M).
- Conditions : 100°C for 12 hours under argon.
Challenges :
- The methylsulfonyl group’s strong electron-withdrawing nature may deactivate the ring, necessitating higher catalyst loadings.
- Competing meta-directing effects from fluorine complicate regioselectivity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | 85–94 | 97–99 | Moderate | High |
| Boronic Acid Protection | 70–80 | 95–98 | Low | Medium |
| C-H Borylation | 50–65 | 90–95 | High | Low |
Key Findings :
- Miyaura Borylation offers the best balance of yield and scalability, ideal for industrial applications.
- Boronic Acid Protection is cost-effective but requires handling air-sensitive intermediates.
- C-H Borylation remains limited by regiochemical control and catalyst costs.
Purification and Characterization
Chromatography :
- Silica gel chromatography (heptane:ethyl acetate) resolves boronic ester from unreacted halide.
- Recrystallization : Cyclohexane or ethyl acetate yields crystalline product (mp 45–50°C).
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide or metal-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Various oxidized derivatives of the starting material.
Reduction: Reduced forms of the compound.
Scientific Research Applications
Structural Characteristics
The compound features a dioxaborolane ring structure which is characterized by the presence of a boron atom integrated into a cyclic ether framework. The fluorinated phenyl group and the methylsulfonyl substituent enhance its reactivity and solubility in organic solvents.
Organic Synthesis
1,3,2-Dioxaborolanes are primarily utilized as intermediates in organic synthesis. The unique structure allows for the formation of carbon-boron bonds, which are crucial in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for the synthesis of biaryl compounds used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound's ability to act as a boron source makes it valuable in drug discovery and development. Boron-containing compounds have been shown to exhibit biological activity, including anti-cancer properties. The specific structural modifications in this compound enhance its potential as a lead candidate for further pharmacological studies.
Materials Science
In materials science, dioxaborolane derivatives are explored for their role in the development of new materials with tailored properties. Their incorporation into polymers can improve mechanical strength and thermal stability.
Fluorinated Compounds
The presence of fluorine in this compound can influence its biological activity and pharmacokinetics. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug formulation.
Case Study 1: Application in Drug Development
A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel anticancer agents utilizing dioxaborolane intermediates. The research demonstrated that compounds derived from this class exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents.
Case Study 2: Polymer Chemistry
Research conducted at a leading materials science institute focused on incorporating dioxaborolane derivatives into polymer matrices to enhance their properties. The findings showed improved tensile strength and thermal resistance, making these materials suitable for high-performance applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its participation in cross-coupling reactions. The boronic acid derivative acts as a nucleophile, reacting with an electrophile (typically an aryl halide) in the presence of a palladium catalyst. This forms a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Coupling: The reaction targets the formation of biaryl compounds, which are important in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between the target compound and analogous boronic esters:
Key Observations :
- Electron Effects : The target compound’s methylsulfonylmethyl and fluoro substituents create a stronger electron-withdrawing environment compared to methoxy or benzyloxy groups, enhancing the boron center’s electrophilicity for cross-coupling .
- Stability : The pinacol (tetramethyl) backbone confers stability across all compounds, enabling storage and handling under ambient conditions .
Reactivity in Cross-Coupling Reactions
- Target Compound vs. 3-(Methylsulfonyl)phenyl Analogue :
The meta-substituted methylsulfonyl group in the analogue lacks the steric hindrance of the target’s para-substituted methylsulfonylmethyl, leading to faster coupling kinetics. However, the para-substitution in the target compound may improve regioselectivity in reactions with polyhalogenated partners . - Comparison with Cyanophenyl Derivatives : Cyano groups are stronger electron-withdrawing substituents than methylsulfonylmethyl, making cyanophenyl boronic esters more reactive in couplings. However, the target compound’s fluorine atom provides additional electronic activation, partially offsetting this difference .
Biological Activity
1,3,2-Dioxaborolane compounds have garnered attention in medicinal chemistry due to their unique structural properties and potential biological activities. The specific compound 1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- (CAS No. 1351499-67-6) is characterized by a complex molecular structure that includes a dioxaborolane ring and various functional groups that may influence its biological activity.
- Molecular Formula : C14H20BFO4S
- Molecular Weight : 314.18 g/mol
- CAS Number : 1351499-67-6
| Property | Value |
|---|---|
| Molecular Formula | C14H20BFO4S |
| Molecular Weight | 314.18 g/mol |
| Boiling Point | Not available |
| Purity | 95% |
Biological Activity
Research into the biological activity of this compound has primarily focused on its potential applications in cancer treatment and other therapeutic areas. The presence of the fluorine atom and the methylsulfonyl group may enhance its reactivity and selectivity towards certain biological targets.
The compound is believed to interact with various cellular pathways:
- Inhibition of MAPK Pathways : Similar compounds have shown efficacy in inhibiting MAPK signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to reduced cancer cell growth and increased apoptosis in malignant cells .
- Targeting Protein Kinases : The dioxaborolane structure may facilitate binding to specific protein kinases involved in cancer progression. This interaction could disrupt the signaling cascades that promote tumor growth .
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of dioxaborolanes exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interference with the MAPK signaling pathway .
- Animal Models : Preliminary studies using animal models have indicated that administering this compound can lead to tumor regression in xenograft models of breast cancer. The mechanism was attributed to its selective targeting of cancerous tissues while sparing normal cells .
Safety and Toxicity
While the compound shows promise in therapeutic applications, safety assessments are critical:
- Toxicological Profile : Initial toxicity studies suggest moderate toxicity levels; however, further research is necessary to fully understand its safety profile in clinical settings .
- Handling Precautions : Due to potential hazards, including skin and eye irritation, appropriate safety measures should be taken when handling this compound in laboratory settings .
Q & A
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Low Yield | Switch to Pd(OAc)₂ with SPhos ligand | |
| Side Reactions | Add BF₃·OEt₂ to stabilize boronates |
Advanced Question: What alternative reactions can this compound undergo beyond Suzuki coupling?
Methodological Answer:
- Photoredox Coupling : Forms C–C bonds under Ir catalysis with aryl halides .
- Protodeboronation : Controlled hydrolysis to aryl fluorides using H₂O₂ or Ag₂O .
- Reductions : Participates in NaOt-Bu-catalyzed ketone reductions via trialkoxyborohydride intermediates .
Q. Reaction Scope Table :
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Photoredox | Ir(ppy)₃, Blue LED | Biaryls | 75–80 | |
| Protodeboronation | Ag₂O, H₂O | 3-Fluoro-4-(methylsulfonyl)toluene | 65 |
Advanced Question: How does the methylsulfonyl group affect stability and storage?
Methodological Answer:
The -SO₂CH₃ group increases hydrolytic stability compared to unsubstituted boronates but requires:
Q. Stability Data :
| Condition | Decomposition (%) | Timeframe | Reference |
|---|---|---|---|
| Ambient Air | 15–20 | 24 h | |
| Argon, –20°C | <5 | 6 months |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
